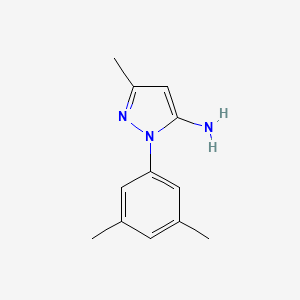

1-(3,5-二甲基苯基)-3-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

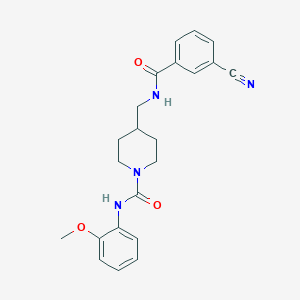

The compound 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents and their utility in chemical synthesis and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of β-enaminoketones. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole . Similarly, the synthesis of 1,3-diphenyl-2-pyrazolin-5-one derivatives is achieved by converting the key starting compounds into various pyrazole derivatives . These methods highlight the versatility of pyrazole chemistry in generating a wide array of substituted compounds, including those with dimethylphenyl and methyl groups on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These techniques provide insights into the tautomeric equilibria, bonding patterns, and overall molecular conformation. The crystal structure analysis can reveal the space group, unit cell parameters, and other crystallographic details that are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo reactions with diazonium salts to give colored products or react with isocyanates and isothiocyanates to yield urea and thiourea derivatives . Additionally, Schiff base formation is a common reaction for pyrazole derivatives, as seen in the synthesis of Schiff bases from 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These compounds often exhibit fluorescence and can act as chemosensors due to their ability to bind selectively to metal ions . The introduction of substituents on the pyrazole ring can significantly affect the compound's solubility, stability, and reactivity. For instance, the presence of dimethylphenyl and methyl groups can influence the compound's electronic properties and its interaction with biological targets .

科学研究应用

合成和染色性能

Bagdatli和Ocal(2012年)进行的一项研究探讨了从5-吡唑酮衍生的新杂环化合物的合成,包括与1-(3,5-二甲基苯基)-3-甲基-1H-吡唑-5-胺结构相关的化合物。这些化合物的合成是为了具有染色和生物性能。该研究侧重于偶氮和双偶氮染料的制备,通过光谱方法确认它们的结构,并评估它们的染色性能和牢固性能 Emine Bagdatli, N. Ocal, 2012。

功能化吡唑吡啶的催化合成

Gunasekaran,Prasanna和Perumal(2014年)报告了l-脯氨酸催化的新型高度功能化吡唑吡啶的合成,该合成涉及芳香醛和3-甲基-1-芳基-1H-吡唑-5-胺的多米诺反应。这项工作展示了1H-吡唑-5-胺在通过环境友好的催化合成复杂的杂环结构方面的实用性,导致形成具有潜在生物活性的化合物 P. Gunasekaran, P. Prasanna, S. Perumal, 2014。

抗菌和抗癌剂

Hafez,El-Gazzar和Al-Hussain(2016年)合成了一系列新化合物,包括4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-甲酮,从乙酸4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯开始。评估了这些化合物的体外抗菌和抗癌活性,表明它们作为药理学剂具有显著潜力。值得注意的是,其中一些化合物表现出比参考药物多柔比星更高的抗癌活性,突显了1H-吡唑-5-胺衍生物的治疗潜力 H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016。

杂环化合物的电化学合成

Zandi,Sharafi-kolkeshvandi和Nikpour(2021年)探讨了从1H-吡唑中电化学合成新的杂环化合物,包括1-(3,5-二甲基苯基)-3-甲基-1H-吡唑-5-胺的衍生物。他们的工作展示了一种创新的方法,用于吡唑的N-N偶联和环裂解反应,在环境友好条件下形成新的杂环结构 S. Zandi, Mahnaz Sharafi-kolkeshvandi, F. Nikpour, 2021。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWCQOGKTAHXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)

![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)

![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)

![1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2518702.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)